(+)-Menthol

Catalog No.
S1530630
CAS No.
15356-60-2
M.F
C10H20O
M. Wt
156.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Menthol

CAS Number

15356-60-2

Product Name

(+)-Menthol

IUPAC Name

(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexan-1-ol

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

InChI

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10-/m0/s1

InChI Key

NOOLISFMXDJSKH-AEJSXWLSSA-N

solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
very soluble in alcohol and volatile oils; slightly soluble in water

Synonyms

(1S,2R,5S)-5-Methyl-2-(1-methylethyl)cyclohexanol; [1S-(1α,2β,5α)]-5-Methyl-2-(1-methylethyl)c;yclohexanol; (1S,3S,4R)-(+)-Menthol; (+)-Menthol; (1S,2R,5S)-(+)-Menthol; (1S,2R,5S)-Menthol; d-Menthol;

Canonical SMILES

CC1CCC(C(C1)O)C(C)C

Isomeric SMILES

C[C@H]1CC[C@@H]([C@H](C1)O)C(C)C

The exact mass of the compound (+)-Menthol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)very soluble in alcohol and volatile oils; slightly soluble in water. It belongs to the ontological category of p-menthan-3-ol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

(+)-Menthol (D-menthol) is the dextrorotatory enantiomer of the widely utilized cyclic terpene alcohol menthol. While chemically identical in atomic composition to the abundant natural (-)-menthol, its distinct spatial orientation fundamentally alters its biological receptor affinity and stereochemical behavior [1]. In industrial and research procurement, (+)-menthol is primarily sourced as a high-purity chiral auxiliary for asymmetric synthesis and as a specialized formulation ingredient. It allows chemists to induce opposite stereochemical outcomes during the resolution of racemic mixtures compared to its (-)-isomer[2]. Furthermore, its significantly attenuated activation of TRPM8 cold receptors and its lack of lipid-disrupting effects make it a critical alternative for topical and cosmetic formulations where the intense cooling sensation or penetration-enhancing properties of standard menthol are undesirable [3].

Research Fit

1

Enantiomer-specific toolFor GABAA/glycine receptor modulation studies without TRPM8 interference.

2

Stereochemical negative controlLacks α4β2 nAChR and dopamine neuron activity, enabling binary comparisons.

3

Chiral impurity reference standardDesignated for emtricitabine Impurity 10 profiling; (-)-menthol not applicable.

Substituting (+)-menthol with the more common (-)-menthol or racemic DL-menthol severely compromises both synthetic and formulation workflows. In asymmetric synthesis, replacing (+)-menthol with (-)-menthol strictly inverts the stereochemical outcome, yielding the wrong target enantiomer during chiral resolution or auxiliary-directed alkylation, while using racemic menthol entirely negates chiral induction, resulting in inseparable diastereomeric mixtures and zero enantiomeric excess [1]. In pharmacological and cosmetic applications, substituting (+)-menthol with (-)-menthol introduces a highly potent TRPM8 agonist that drastically increases the cooling sensation and actively disrupts the orthorhombic packing of stratum corneum lipids, leading to the unintended transdermal penetration of co-formulated active ingredients [2].

Substitution Risk

TRPM8 cooling response mismatch

(-)-Menthol is the standard for potent cooling; (+)-menthol shows markedly weaker TRPM8 activation and a musty sensory profile, limiting direct substitution in sensory or flavor studies.

GABA/glycine receptor modulation gap

(+)-Menthol potentiates GABAA and glycine receptors, an effect not mirrored by (-)-menthol; using the wrong enantiomer may confound inhibitory neurotransmission endpoints.

Chiral reference standard specificity

For emtricitabine Impurity 10 quantification, only (+)-menthol matches the impurity stereochemistry and chromatographic elution order; (-)-menthol or racemate cannot fulfill this analytical requirement.

Attenuated TRPM8 Receptor Gating for Low-Cooling Formulations

Electrophysiological patch-clamp recordings demonstrate that the spatial orientation of (+)-stereoisomers of menthol significantly reduces their binding affinity and gating capability at the TRPM8 cold receptor compared to the natural (-)-menthol [1]. While (-)-menthol exhibits a highly potent half-maximal effective concentration (EC50) of 62.64 ± 1.2 µM, (+)-stereoisomers (such as (+)-neomenthol) require >200 µM (e.g., 206.22 ± 11.4 µM) to achieve half-maximal activation at +80 mV [1]. This >3-fold reduction in potency means the (+)-configuration provides a vastly diminished cooling sensation.

Evidence DimensionTRPM8 Activation Potency (EC50)
Target Compound Data(+)-stereoisomers (e.g., (+)-neomenthol) EC50 = 206.22 ± 11.4 µM
Comparator Or Baseline(-)-Menthol EC50 = 62.64 ± 1.2 µM
Quantified Difference>3.2-fold higher concentration required for half-maximal receptor activation by the (+)-isomer.
ConditionsWhole-cell patch-clamp recordings of mouse TRPM8 expressed in HEK293T cells at +80 mV.

Procurement of (+)-menthol enables the formulation of products that require the chemical or aromatic properties of menthol without inducing an intense, potentially irritating cooling sensation.

GABAA receptor potentiation
Head-to-head
3.3× increase
EC50 reduced from 82.8±9.9 µM to 25.0±1.8 µM at 100 µM (+)-menthol
Supports GABAergic pathway study context.
Human recombinant GABAA receptors; two-electrode voltage clamp.

Stereospecific Chiral Resolution of Carboxylic Acids

(+)-Menthol and its enantiomer are critical tools for the chiral resolution of complex pharmaceutical precursors, such as artificial glutamate analogs. When racemic carboxylic acids are esterified with a specific menthol enantiomer using 2-methyl-6-nitrobenzoic anhydride (MNBA), it generates distinct diastereomers that can be cleanly separated via chiral HPLC [1]. For instance, menthyl esterification allows baseline separation of diastereomers (tR 9.6 min vs 11.8 min), enabling the isolation of specific (2S) or (2R) configurations [1]. Using the (+)-isomer specifically allows chemists to isolate the exact opposite stereocenter compared to using the standard (-)-isomer.

Evidence DimensionDiastereomeric separation efficiency
Target Compound Data(+)-Menthol enables the isolation of specific target enantiomers via distinct diastereomeric retention times (e.g., ΔtR = 2.2 min).
Comparator Or BaselineRacemic menthol (DL-menthol)
Quantified DifferencePure (+)-menthol yields resolvable diastereomers; racemic menthol yields inseparable, highly complex mixtures with 0% ee.
ConditionsMNBA-mediated Shiina esterification followed by CHIRALPAK IC HPLC separation.

(+)-Menthol is an essential procurement item for synthetic chemists who need to resolve racemic mixtures into specific enantiomers where the natural (-)-menthol would yield the undesired antipode.

TRPM8 activation potency
Cross-study
(+)-Menthol: weak TRPM8 agonism, musty off-note
(-)-Menthol: potent TRPM8 agonist, intense clean cooling
Negative control fit for TRPM8 research; not a direct sensory substitute.
FLIPR assay, HEK293 cells expressing mouse TRPM8.

Preservation of Stratum Corneum Lipid Bilayer Integrity

The stereochemistry of menthol dictates its interaction with the intercellular lipids of the human stratum corneum. Studies on lipid bilayers demonstrate that (-)-menthol acts on orthorhombic hydrocarbon chain packing with high selectivity, actively disrupting the skin barrier to enhance the penetration of co-formulated drugs like ibuprofen [1]. In stark contrast, (+)-menthol (d-menthol) has no such specific disruptive effect on orthorhombic packing, maintaining baseline lipid bilayer integrity [1].

Evidence DimensionOrthorhombic hydrocarbon chain packing disruption
Target Compound Data(+)-Menthol exhibits no specific disruption of orthorhombic lipid packing.
Comparator Or Baseline(-)-Menthol exhibits high selectivity for disrupting orthorhombic packing.
Quantified DifferenceBinary presence/absence of targeted lipid barrier disruption.
ConditionsIntercellular lipid bilayer models of the stratum corneum.

(+)-Menthol is the preferred choice for topical formulations where the formulator must maintain skin barrier integrity and avoid unintended transdermal penetration of active pharmaceutical ingredients.

α4β2 nAChR & dopamine firing
Head-to-head
(+)-Menthol: no upregulation, no DA firing effect
(-)-Menthol: upregulates α4β2 nAChR, decreases DA firing
Binary distinction supports stereochemical negative control.
Mouse VTA dopamine neurons; electrophysiology in brain slices.
CAP inhibition IC50
Head-to-head
0.93 mM
vs. (-)-menthol IC50 1.1 mM; comparable range
TRPM8-independent nerve conduction blockade without confounding sensory activation.
Frog sciatic nerve preparation; TRPM8 involvement ruled out.
Antifungal activity (MIC)
Reported
1.5 mM
Against F. verticillioides; (-)-menthol shows no activity
Stereoselective antifungal screening context.
Broth microdilution assay; CLSI methodology.
Chiral reference standard
Method context
Elutes first on amylose CSP; Rs = 2.84
(-)-Menthol elutes second
Designated impurity standard for emtricitabine Impurity 10 profiling.
HPLC enantioseparation; hexane-2-propanol mobile phase.

Targeted Asymmetric Synthesis and Chiral Resolution

(+)-Menthol is strictly required as a chiral auxiliary or resolving agent when the synthetic pathway demands the isolation of a specific enantiomer (e.g., in the production of chiral sulfoxides or artificial glutamate analogs) that is the exact antipode to the one produced using the more common (-)-menthol [1].

Low-Cooling Cosmetic and Dermatological Formulations

Because (+)-menthol requires a significantly higher concentration to activate TRPM8 receptors compared to (-)-menthol, it is the optimal procurement choice for lip balms, lotions, and dermatological creams that require a minty aromatic profile without an overpowering or irritating cooling sensation [2].

Barrier-Preserving Topical Pharmaceuticals

In topical drug formulations where systemic absorption must be minimized, (+)-menthol is selected over (-)-menthol because it does not disrupt the orthorhombic hydrocarbon chain packing of the stratum corneum, thereby preventing unwanted transdermal penetration enhancement of co-formulated APIs [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
GABAergic/glycinergic pathway studies
Stereoselective GABAA receptor modulation
Confirm EC50 shift in assay system; absence of TRPM8 activation
Nicotinic receptor control experiments
Lack of α4β2 nAChR activity and dopamine neuron effects
Verify zero effect on nAChR upregulation and DA firing
Peripheral nerve conduction research
TRPM8-independent CAP inhibition
Determine IC50 in isolated nerve preparation; confirm TRPM8 independence
Emtricitabine impurity profiling
Chiral reference standard specificity
Confirm elution order and resolution on amylose CSP

Physical Description

D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992)
Pellets or Large Crystals
Pellets or Large Crystals; Other Solid; Liquid
White solid with a cooling odor; [Hawley] Colorless solid with a peppermint odor; [HSDB] Colorless solid with a sweet odor; [MSDSonline]
White solid with a minty odor; [OECD SIDS: IUCLID Data Set] White crystalline solid; [Sigma-Aldrich MSDS]
colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour

XLogP3

3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

156.151415257 Da

Monoisotopic Mass

156.151415257 Da

Boiling Point

421 °F at 760 mmHg (NTP, 1992)

Flash Point

196 °F (NTP, 1992)

Heavy Atom Count

11

Vapor Density

5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air)

Density

0.904 at 59 °F (NTP, 1992) - Less dense than water; will float
0.901 (20°); 0.891 (30°)

Melting Point

100 °F (NTP, 1992)

UNII

C6B1OE8P3W

GHS Hazard Statements

Aggregated GHS information provided by 2106 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 2106 companies. For more detailed information, please visit ECHA C&L website;
Of the 14 notification(s) provided by 2099 of 2106 companies with hazard statement code(s):;
H315 (97.76%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (84.23%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 mmHg at 133 °F approximately (NTP, 1992)
0.06 [mmHg]
0.8 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

15356-60-2
89-78-1
15356-70-4

Wikipedia

(+)-menthol

Use Classification

Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel-: ACTIVE
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1S,2R,5S)-: ACTIVE

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